molecular formula C7H4F5NO B1530004 4,5-Difluoro-2-(trifluoromethoxy)aniline CAS No. 1806389-32-1

4,5-Difluoro-2-(trifluoromethoxy)aniline

Cat. No. B1530004
CAS RN: 1806389-32-1
M. Wt: 213.1 g/mol
InChI Key: GBVVCWFAQCZUPF-UHFFFAOYSA-N
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Description

“4,5-Difluoro-2-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H4F5NO . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One method involves the use of sodium ferrate and sodium bromide as auxiliary reaction mixtures, heated to 95 °C for 4 hours. Then, sodium amide is added, and the temperature is raised to 155 °C, with the reaction pressure raised to 4 atm, and the reaction is continued for 10 hours .


Molecular Structure Analysis

The molecular structure of “4,5-Difluoro-2-(trifluoromethoxy)aniline” is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C7H4F5NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 .


Chemical Reactions Analysis

The chemical reactions involving “4,5-Difluoro-2-(trifluoromethoxy)aniline” are complex and involve multiple steps. For instance, it has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.32 g/mL at 20 °C . It has a refractive index of 1.463 (lit.) and a boiling point of 73-75 °C/10 mmHg (lit.) .

Safety and Hazards

“4,5-Difluoro-2-(trifluoromethoxy)aniline” is considered hazardous. It is combustible and toxic if swallowed. It is fatal in contact with skin and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4,5-difluoro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-3-1-5(13)6(2-4(3)9)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVVCWFAQCZUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-(trifluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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